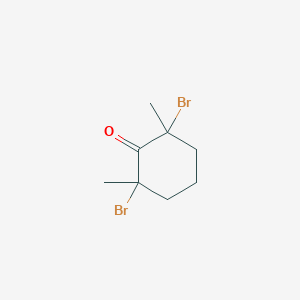

2,6-Dibromo-2,6-dimethylcyclohexanone

Description

Structure

3D Structure

Properties

CAS No. |

56829-67-5 |

|---|---|

Molecular Formula |

C8H12Br2O |

Molecular Weight |

283.99 g/mol |

IUPAC Name |

2,6-dibromo-2,6-dimethylcyclohexan-1-one |

InChI |

InChI=1S/C8H12Br2O/c1-7(9)4-3-5-8(2,10)6(7)11/h3-5H2,1-2H3 |

InChI Key |

IBRJQONSKWMWMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(C1=O)(C)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dibromo 2,6 Dimethylcyclohexanone

Direct Bromination Approaches to Cyclohexanones

Direct bromination of cyclohexanone (B45756) derivatives at the α-positions is a common and effective strategy. These methods involve the reaction of the ketone with a bromine source, often under conditions that promote the formation of an enol or enolate intermediate, which then acts as the nucleophile.

Regioselective Bromination of 2,6-Dimethylcyclohexanone (B152311)

The regioselective dibromination of 2,6-dimethylcyclohexanone to yield the 2,6-dibromo derivative requires careful control of reaction conditions to prevent over-bromination or the formation of other isomers. The presence of the two methyl groups at the α-positions directs the bromination to these sites. The reaction typically proceeds through an acid-catalyzed enolization mechanism. In the presence of an acid, the ketone oxygen is protonated, facilitating the formation of the enol. The electron-rich double bond of the enol then attacks a molecule of bromine.

The introduction of the first bromine atom at one of the α-positions can influence the rate and regioselectivity of the second bromination. The electron-withdrawing nature of the first bromine atom deactivates the corresponding α-position, thereby favoring the bromination at the other α-methylated carbon.

Stoichiometric Bromination Protocols

The direct bromination of cyclohexanones can be achieved using elemental bromine (Br₂) in a suitable solvent. The stoichiometry of the reaction is critical; two equivalents of bromine are required for the dibromination of one equivalent of the ketone. The reaction is often carried out in solvents like acetic acid or carbon tetrachloride.

A study on the synthesis of the parent 2,6-dibromocyclohexanone provides insight into the conditions that can be adapted for the 2,6-dimethyl derivative. In this procedure, the dibromination of cyclohexanone was achieved to produce both cis- and trans-isomers. acs.org The stereochemical outcome of the reaction is influenced by the reaction conditions, including temperature and the rate of bromine addition.

Table 1: Reaction Conditions for Stoichiometric Bromination of Cyclohexanone

| Reactant | Reagent | Solvent | Temperature | Product |

| Cyclohexanone | 2 eq. Br₂ | Acetic Acid | Room Temp. | cis/trans-2,6-Dibromocyclohexanone |

This table is illustrative of the synthesis of the parent compound and similar conditions would be applied for 2,6-dimethylcyclohexanone.

For 2,6-dimethylcyclohexanone, the bromination would be expected to occur at the tertiary carbons bearing the methyl groups. The stability of the resulting tertiary radicals or the enol intermediates would facilitate the reaction at these positions.

In Situ Bromine Generation for Dibromination

To circumvent the hazards associated with handling elemental bromine, methods involving the in situ generation of bromine have been developed. These protocols typically involve the oxidation of a bromide salt, such as sodium bromide or potassium bromide, with an oxidizing agent in the reaction mixture. This approach allows for a controlled and slow generation of bromine, which can improve selectivity and safety.

Common oxidizing agents for this purpose include hydrogen peroxide, oxone, or ceric ammonium (B1175870) nitrate. The reaction is typically performed in an acidic medium to facilitate both the oxidation of the bromide and the enolization of the ketone. This method can be adapted for the dibromination of 2,6-dimethylcyclohexanone by using at least two equivalents of the bromide salt and the oxidizing agent.

Indirect Synthetic Routes to Dibrominated Cyclohexanones

Indirect methods for the synthesis of 2,6-dibromo-2,6-dimethylcyclohexanone involve the pre-formation of a more reactive intermediate, such as an enamine or an enol derivative, which is then brominated. These methods can offer advantages in terms of regioselectivity and milder reaction conditions.

Enamine-Mediated Bromination Strategies

Enamines are nitrogen analogs of enols and are highly nucleophilic. They can be readily prepared by the condensation of a ketone with a secondary amine, such as pyrrolidine, piperidine, or morpholine, typically with acid catalysis and removal of water. The resulting enamine of 2,6-dimethylcyclohexanone can then be reacted with a brominating agent.

The increased nucleophilicity of the enamine allows for the use of milder brominating agents, such as N-bromosuccinimide (NBS). The reaction of the enamine with two equivalents of NBS would be expected to yield the dibrominated product after hydrolysis of the intermediate iminium salt. This approach can offer high yields and selectivity due to the controlled nature of enamine formation and its subsequent reaction. wikipedia.orgmissouri.edu

Bromination via Enol Derivatives

Another indirect approach involves the formation of a stable enol derivative, such as an enol ether or an enol acetate (B1210297), which can then be brominated. For instance, 2,6-dimethylcyclohexanone can be converted to its trimethylsilyl (B98337) enol ether by reaction with a silylating agent like trimethylsilyl chloride in the presence of a base. A new method for the synthesis of 2,6-dimethyltropone from 2,6-dimethylcyclohexanone utilizes the formation of a trimethylsilyl enol ether as a key step. researchgate.net

The isolated silyl (B83357) enol ether is a stable, neutral compound that can be purified before being subjected to bromination. Reaction of the silyl enol ether with two equivalents of a brominating agent, such as elemental bromine or NBS, would lead to the formation of the desired this compound. This method provides excellent control over the regioselectivity of the bromination, as the position of the enol double bond is pre-determined.

Table 2: Comparison of Bromination Methods

| Method | Brominating Agent | Intermediate | Key Advantages |

| Direct Bromination | Elemental Bromine | Enol | Direct, one-step process |

| In Situ Generation | Bromide Salt + Oxidant | Enol | Increased safety, controlled reaction |

| Enamine-Mediated | N-Bromosuccinimide | Enamine | Milder conditions, high selectivity |

| Via Enol Derivative | Elemental Bromine/NBS | Silyl Enol Ether | Excellent regiocontrol |

Optimization of Reaction Conditions for Geminal and Vicinal Dibromination

The dibromination of 2,6-dimethylcyclohexanone can theoretically lead to both geminal (both bromine atoms on the same carbon) and vicinal (bromine atoms on adjacent carbons) products. However, in the case of ketones, vicinal dibromination at the α and α' positions (2 and 6 carbons) is the primary focus. Geminal dibromination at a single α-carbon is also possible under certain conditions. The optimization of reaction conditions is critical to selectively achieve the desired dibromination pattern.

The bromination of ketones typically proceeds via an enol or enolate intermediate. The rate of bromination is often dependent on the rate of enolization, which can be catalyzed by either acid or base.

Acid-Catalyzed Bromination: In the presence of an acid catalyst (e.g., HBr, CH₃COOH), the ketone undergoes tautomerization to its enol form. The electron-rich double bond of the enol then attacks a bromine molecule. The introduction of the first bromine atom is the rate-determining step. The second bromination can occur at the other α-position.

Base-Mediated Bromination: In the presence of a base, an enolate is formed, which is a much more powerful nucleophile than the enol. The reaction of the enolate with bromine is typically very fast. Controlling the stoichiometry of the base and the brominating agent is crucial to prevent polybromination.

The choice of brominating agent and solvent system significantly impacts the reaction's selectivity and yield. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and pyridinium (B92312) tribromide. Solvents can range from polar protic (e.g., acetic acid, methanol) to nonpolar aprotic (e.g., carbon tetrachloride, diethyl ether).

The control between geminal and vicinal dibromination is a nuanced challenge. The formation of a geminal dibromide at one of the α-carbons would require the introduction of a second bromine atom at a carbon that is already substituted with a bromine and a methyl group. This is generally sterically hindered and electronically disfavored. Therefore, the primary products are expected to be the vicinal dibromides, where one bromine atom is added to each of the α-carbons (the 2 and 6 positions).

Optimization studies for the vicinal dibromination of a sterically hindered ketone like 2,6-dimethylcyclohexanone would typically involve screening various combinations of reagents and conditions, as illustrated in the hypothetical data table below.

| Entry | Brominating Agent (Equivalents) | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Vicinal Dibromide (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Br₂ (2.2) | HBr (cat.) | CH₃COOH | 25 | 12 | 65 | Formation of multiple byproducts |

| 2 | Br₂ (2.2) | None | CCl₄ | 77 (reflux) | 8 | 50 | Slow reaction, incomplete conversion |

| 3 | NBS (2.2) | HBr (cat.) | CH₃COOH | 50 | 6 | 75 | Cleaner reaction profile |

| 4 | Pyridinium Tribromide (2.2) | None | THF | 25 | 24 | 80 | Milder conditions, better selectivity |

| 5 | Br₂ (2.2) | LDA (2.2) | THF | -78 to 0 | 2 | 40 | Favorskii rearrangement byproducts likely |

Control of Diastereoselectivity and Enantioselectivity in Synthesis

The dibromination of 2,6-dimethylcyclohexanone can result in the formation of several stereoisomers. Since the starting material is chiral (assuming a specific isomer of 2,6-dimethylcyclohexanone is used, or a mixture of cis and trans), the introduction of two new stereocenters at the 2 and 6 positions adds further complexity. The primary diastereomers of this compound would be the cis and trans isomers, referring to the relative orientation of the two bromine atoms.

Diastereoselectivity: The control of diastereoselectivity in the bromination of cyclic ketones is often governed by the principles of kinetic versus thermodynamic control.

Kinetic Control: At lower temperatures and with rapid reaction times, the kinetically favored product is often formed. This typically involves the approach of the electrophile (bromine) from the less sterically hindered face of the enol or enolate intermediate. For a chair-like conformation of the enol, axial attack is often preferred, leading to an axially substituted bromoketone. The subsequent bromination at the other α-position would also be influenced by the stereochemistry of the first bromine addition.

Thermodynamic Control: At higher temperatures or with longer reaction times, an equilibrium can be established between the different diastereomeric products. The most thermodynamically stable diastereomer will predominate. For substituted cyclohexanones, the equatorial position is generally favored for bulky substituents to minimize steric interactions. Therefore, the thermodynamically favored product would likely have both bromine atoms in equatorial positions, if sterically feasible.

The choice of solvent can also influence diastereoselectivity. Polar solvents can stabilize charged intermediates and transition states, potentially altering the energy landscape of the reaction and favoring one diastereomer over another.

A hypothetical study on the diastereoselective bromination of cis-2,6-dimethylcyclohexanone might yield results as summarized below:

| Entry | Brominating Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Major Isomer |

|---|---|---|---|---|---|

| 1 | Br₂ in CH₃COOH | CH₃COOH | 0 | 70:30 | cis |

| 2 | Br₂ in CH₃COOH | CH₃COOH | 80 | 40:60 | trans |

| 3 | NBS in CCl₄ | CCl₄ | 25 | 65:35 | cis |

| 4 | Pyridinium Tribromide in THF | THF | 0 | 85:15 | cis |

Enantioselectivity: The synthesis of an enantiomerically pure or enriched form of this compound would require an asymmetric synthesis approach. This can be achieved through several strategies:

Chiral Auxiliary: Attaching a chiral auxiliary to the 2,6-dimethylcyclohexanone precursor could direct the bromination to occur from a specific face of the molecule, leading to a diastereoselective reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Chiral Catalyst: The use of a chiral catalyst, such as a chiral amine or a chiral metal complex, can create a chiral environment around the substrate. This can lead to an enantioselective enolization or a face-selective attack of the brominating agent on the enol/enolate. Organocatalysis, employing chiral amines like proline derivatives, has been successful in the enantioselective α-halogenation of ketones.

Chiral Brominating Agent: While less common, the use of a brominating agent that is itself chiral could potentially induce enantioselectivity in the reaction.

The development of an enantioselective synthesis would involve screening various chiral catalysts and reaction conditions to optimize both the chemical yield and the enantiomeric excess (ee) of the desired stereoisomer.

Stereochemical Aspects and Conformational Analysis of 2,6 Dibromo 2,6 Dimethylcyclohexanone

Isomerism of Dihalogenated Dimethylcyclohexanones

The substitution pattern of 2,6-Dibromo-2,6-dimethylcyclohexanone gives rise to multiple stereoisomers, which are crucial for understanding its chemical behavior.

Cis-Trans Diastereoisomerism

Disubstituted cyclohexane (B81311) derivatives, such as this compound, exhibit cis-trans isomerism, a form of diastereomerism. khanacademy.org The terms cis and trans describe the relative orientation of the two bromine substituents on the cyclohexane ring.

cis-2,6-Dibromo-2,6-dimethylcyclohexanone : In this isomer, the two bromine atoms are on the same face of the cyclohexane ring. When viewing the ring as a planar structure for simplicity, both bromine atoms would be pointing either "up" or "down". openstax.org

trans-2,6-Dibromo-2,6-dimethylcyclohexanone : In the trans isomer, the two bromine atoms are on opposite faces of the ring. One bromine atom would be oriented "up" while the other is "down". openstax.org

These isomers are distinct compounds with different physical and chemical properties. They are not interconvertible through simple bond rotations; breaking and reforming chemical bonds is required to convert one into the other. khanacademy.org

Enantiomeric Forms and Chiral Resolution Considerations

Chirality arises when a molecule is non-superimposable on its mirror image. mdpi.com The presence of stereocenters in this compound leads to the possibility of enantiomeric forms.

cis-isomer : The cis isomer of this compound is an achiral molecule. Although it contains two stereocenters (at C2 and C6), it possesses an internal plane of symmetry that bisects the molecule. Therefore, it is a meso compound and does not have an enantiomer.

trans-isomer : The trans isomer lacks an internal plane of symmetry and is therefore chiral. It exists as a pair of non-superimposable mirror images known as enantiomers. These two enantiomers are identical in most physical properties (e.g., melting point, boiling point) but will rotate plane-polarized light in equal but opposite directions. mdpi.com

The separation of the enantiomers of the trans isomer, a process known as chiral resolution, would require specialized techniques. Methods such as chiral chromatography, which uses a chiral stationary phase, or the use of a chiral resolving agent could be employed. mdpi.com A resolving agent would react with the enantiomers to form a pair of diastereomers, which have different physical properties and can be separated by conventional methods like crystallization. mdpi.com

Conformational Preferences of the Cyclohexanone (B45756) Ring

The cyclohexane ring is not planar; it adopts puckered three-dimensional conformations to relieve angle and torsional strain. msu.edu The stability of these conformations is heavily influenced by the nature and position of its substituents.

Chair Conformation Analysis of Dihalo-substituted Cyclohexanones

The most stable conformation for a cyclohexane ring is the chair conformation. pressbooks.pub In this arrangement, all carbon-carbon bond angles are approximately 109.5°, eliminating angle strain, and all hydrogens on adjacent carbons are staggered, which minimizes torsional strain. pressbooks.pub

In the chair conformation, the twelve bonds to substituents are divided into two types:

Axial (a) : Six bonds that are parallel to the principal C3 axis of the ring, pointing straight up or down. pressbooks.pub

Equatorial (e) : Six bonds that point out from the "equator" of the ring. pressbooks.pub

Cyclohexane rings are conformationally mobile and can undergo a "ring flip," where one chair conformation interconverts into another. During this process, all axial bonds become equatorial, and all equatorial bonds become axial. libretexts.org For an unsubstituted cyclohexane ring, the two chair conformers are identical in energy. However, for substituted cyclohexanes, the two conformers are often not equal in energy. msu.edu

Influence of Bromine and Methyl Substituents on Ring Geometry

In substituted cyclohexanes, conformations that place bulky substituents in the more spacious equatorial positions are generally more stable. lumenlearning.comlibretexts.org Axial positions are more sterically hindered due to interactions with other axial substituents on the same side of the ring. msu.edu

For this compound, each of the substituted carbons (C2 and C6) bears both a bromine atom and a methyl group. In any given chair conformation, one of these substituents must be axial, and the other must be equatorial. The ring will preferentially adopt the conformation that places the larger group in the equatorial position to minimize steric strain. libretexts.org The relative size of the substituents is therefore a critical factor in determining the most stable conformer.

Steric Interactions and A-Values in Poly-substituted Cyclohexanes

The primary source of steric strain for an axial substituent is the unfavorable interaction with the two other axial hydrogens (or other substituents) located on the same side of the ring. These are known as 1,3-diaxial interactions. libretexts.org

The energetic cost of placing a substituent in an axial position versus an equatorial position is quantified by its conformational A-value. The A-value represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers for a monosubstituted cyclohexane. masterorganicchemistry.com A larger A-value signifies a greater preference for the equatorial position. masterorganicchemistry.com

| Substituent | A-Value (kcal/mol) |

| -Br (Bromine) | 0.43 |

| -CH₃ (Methyl) | 1.70 |

This table presents the conformational A-values, which quantify the energy difference between placing a substituent in an axial versus an equatorial position on a cyclohexane ring. masterorganicchemistry.com

As indicated by the A-values, the methyl group is considered significantly "bulkier" than the bromine atom in this context. The A-value for a methyl group (1.70 kcal/mol) is much larger than that for a bromine atom (0.43 kcal/mol). This difference arises because although bromine has a larger atomic radius, the carbon-bromine bond is longer than a carbon-carbon bond, which places the bromine atom further from the ring and reduces its interaction with the axial hydrogens. masterorganicchemistry.com

Dynamic Conformational Processes

The cyclohexane ring is not static but undergoes dynamic conformational changes, primarily through a process known as ring inversion or chair-chair interconversion. For this compound, this process involves the interconversion between two non-equivalent chair conformations. The presence of four substituents on the ring significantly influences the thermodynamics and kinetics of this process.

Ring Inversion and Conformational Interconversion Barriers

The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain. In the case of this compound, two distinct chair conformers can exist, differing in the axial or equatorial disposition of the bromine and methyl groups at the C2 and C6 positions.

The interconversion between these two chair forms proceeds through higher-energy transition states and intermediates, such as the half-chair and twist-boat conformations. The energy required to overcome these transition states is known as the activation energy or the conformational interconversion barrier. This barrier can be determined experimentally, most commonly using dynamic nuclear magnetic resonance (DNMR) spectroscopy. By studying the changes in the NMR spectrum as a function of temperature, particularly the coalescence of signals for protons or carbons that exchange between different magnetic environments during ring inversion, the rate of interconversion and the corresponding free energy of activation (ΔG‡) can be calculated.

Steric Interactions: The 1,3-diaxial interactions are a major destabilizing factor in chair conformations. In one chair conformer of the cis isomer, for instance, an axial bromine and an axial methyl group would experience significant steric repulsion with the axial hydrogens on C4. In the ring-flipped conformer, the other bromine and methyl group would become axial. The relative stability of the two chair conformers will depend on the balance of these steric strains.

Dipole-Dipole Interactions: The carbon-bromine and carbonyl groups possess significant dipole moments. The relative orientation of these dipoles in the different conformers will affect their electrostatic potential energy and thus their relative stability.

Torsional Strain: The arrangement of substituents also affects the torsional strain around the C-C bonds of the ring.

For comparison, the ring inversion barrier in cyclohexane is approximately 10-11 kcal/mol. In substituted cyclohexanones, this barrier can be slightly different. The presence of the sp²-hybridized carbonyl carbon flattens the ring somewhat, which can affect the energy of the transition state. The bulky bromine and methyl groups at the C2 and C6 positions in this compound are expected to have a significant impact on the conformational energetics.

Table 1: Factors Influencing Conformational Interconversion Barriers

| Factor | Description | Expected Effect on this compound |

| Steric Hindrance | Repulsive interactions between non-bonded atoms or groups. | Significant 1,3-diaxial interactions involving axial bromine and methyl groups will destabilize certain conformers and influence the equilibrium position. |

| Torsional Strain | Strain due to deviation from staggered conformations around single bonds. | The presence of substituents affects the dihedral angles and can increase torsional strain, particularly in intermediate conformations like the twist-boat. |

| Dipolar Interactions | Electrostatic interactions between polar bonds. | The relative orientation of the C=O and C-Br dipoles will influence the stability of different conformers. |

Solid-State Conformational Elucidation via X-ray Crystallography

While dynamic NMR provides information about conformational processes in solution, X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information about bond lengths, bond angles, and torsional angles, thereby revealing the preferred conformation adopted by the molecule in the crystal lattice.

A single crystal X-ray diffraction study of this compound would provide invaluable insights into its solid-state conformation. The analysis would reveal:

The preferred chair conformation: It would definitively show which substituents occupy axial and equatorial positions.

Distortions from the ideal chair geometry: The presence of the carbonyl group and the bulky substituents at C2 and C6 would likely cause some flattening or puckering of the cyclohexane ring. X-ray crystallography would quantify these distortions.

Intermolecular interactions: The packing of the molecules in the crystal lattice is determined by intermolecular forces such as dipole-dipole interactions and van der Waals forces. These interactions can sometimes influence the molecule to adopt a conformation in the solid state that is not the most stable one in solution.

Although a specific crystal structure for this compound is not publicly available in crystallographic databases, studies on similar halogenated and methylated cyclohexanones have shown that they generally adopt a chair conformation in the solid state. The precise arrangement of the substituents (axial vs. equatorial) would be dictated by the minimization of steric strain and the optimization of intermolecular packing forces.

Table 2: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsional Angles | The dihedral angles that define the conformation of the ring. |

| Intermolecular Contacts | The distances between atoms of neighboring molecules, indicating packing interactions. |

Reactivity and Reaction Mechanisms of 2,6 Dibromo 2,6 Dimethylcyclohexanone

Reactions Involving Bromine Substituents

The two bromine atoms on the cyclohexanone (B45756) ring are the primary sites of chemical reactivity. Their susceptibility to departure as bromide ions initiates a cascade of possible transformations, heavily influenced by the reagents, solvents, and reaction conditions.

In reactions of analogous α,α'-dibromo ketones, nucleophilic substitution is often the initiating step that leads to more complex rearrangements. For instance, in the reaction of cis-2,6-dibromo-4,4-dimethylcyclohexanone with sodium acetate (B1210297) in acetic acid, the first proposed step of the mechanism is the replacement of one bromine atom by a nucleophilic acetate ion.

This initial substitution is a critical prelude to subsequent elimination or rearrangement pathways. The reaction proceeds by replacing a bromine, a good leaving group, with a different functional group, thereby forming a new intermediate that dictates the final product.

Dehydrobromination is a common reaction for haloalkanes, and in the case of dibrominated cyclohexanones, it leads to the formation of α,β-unsaturated ketones. The treatment of cis-2,6-dibromo-4,4-dimethylcyclohexanone with bases such as quinoline (B57606) or upon dissolution in dimethylformamide (DMF) results primarily in the elimination of one equivalent of hydrogen bromide.

This reaction selectively forms 2-bromo-4,4-dimethylcyclohex-2-enone as the major product. The mechanism involves the abstraction of a proton from the C3 position, followed by the elimination of the bromide ion from the C2 position to form a double bond. This pathway is favored over the formation of other potential isomers.

| Reagent/Solvent | Major Product | Minor Product(s) |

|---|---|---|

| Quinoline | 2-Bromo-4,4-dimethylcyclohex-2-enone | 2,6-Dibromo-4,4-dimethylcyclohexa-2,5-dienone |

| Dimethylformamide (DMF) | 2-Bromo-4,4-dimethylcyclohex-2-enone | Not specified in detail |

A novel and distinct reaction pathway observed for cis-2,6-dibromo-4,4-dimethylcyclohexanone is an elimination-rearrangement that occurs under specific conditions, such as treatment with sodium acetate in hot acetic acid. This transformation is more complex than a simple dehydrobromination and results in a rearranged product, 2-acetoxy-5,5-dimethylcyclohex-2-enone.

The formation of 2-acetoxy-5,5-dimethylcyclohex-2-enone is proposed to proceed through a multi-step mechanism that combines substitution, proton transfer, and rearrangement:

Nucleophilic Substitution : The reaction initiates with the substitution of one bromine atom by an acetate ion, forming 2-acetoxy-6-bromo-4,4-dimethylcyclohexanone as an intermediate.

Proton Abstraction : A base (acetate ion) abstracts the acidic proton alpha to the newly introduced acetoxy group at the C2 position.

Intramolecular Rearrangement : This is the key step where the acetoxy group undergoes an intramolecular rearrangement.

Elimination : The final step involves the elimination of the second bromide ion from the C6 position, which facilitates the formation of the conjugated double bond, yielding the final product.

This pathway highlights how the interplay of substitution and elimination can lead to novel molecular scaffolds.

The Favorskii rearrangement is a characteristic reaction of α-haloketones (especially cyclic ones) in the presence of a base, leading to a ring-contracted carboxylic acid or its derivative. wikipedia.orgadichemistry.com While α,α'-dihaloketones can undergo elimination to yield α,β-unsaturated carbonyl compounds, they can also undergo Favorskii-type rearrangements under appropriate conditions. wikipedia.org For cyclic α-halo ketones, this reaction is a synthetically useful method for achieving ring contraction. adichemistry.comchemistrysteps.comwikipedia.org

A relevant example is the reaction of 2-bromo-6,6-dimethylcyclohexanone with aqueous sodium hydroxide (B78521), which yields 2,2-dimethylcyclopentanecarboxylic acid. study.com This transformation exemplifies the ring contraction from a six-membered ring to a five-membered ring.

The generally accepted mechanism for the Favorskii rearrangement involves the formation of a highly strained cyclopropanone (B1606653) intermediate. adichemistry.comrsc.orgstudy.com

Enolate Formation : The reaction begins with a base abstracting an acidic α'-proton (a proton on the carbon on the other side of the carbonyl from the halogen), forming an enolate. study.com

Cyclopropanone Formation : The enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine atom, displacing the bromide and forming a bicyclic cyclopropanone intermediate. adichemistry.com

Nucleophilic Attack and Ring Opening : A nucleophile (such as a hydroxide or alkoxide ion) attacks the carbonyl carbon of the cyclopropanone. This is followed by the cleavage of the cyclopropanone ring to form a more stable carbanion. adichemistry.com The ring opening typically occurs to give the more substituted (and thus more stable) carbanion if the ring is symmetrical, or to relieve steric strain.

Protonation : The resulting carbanion is then protonated by the solvent (e.g., water) to give the final ring-contracted carboxylic acid product. chemistrysteps.com

This mechanistic pathway effectively transforms a six-membered α-haloketone ring into a five-membered carboxylic acid ring system.

Favorskii Rearrangement and Related Ring Contractions

Scope and Limitations of Favorskii Rearrangement in Dihalo Ketones

The Favorskii rearrangement is a well-known reaction of ketones possessing an α-halogen, which, in the presence of a base, rearranges to form a carboxylic acid derivative, typically with contraction of the ring if the substrate is cyclic. The generally accepted mechanism involves the abstraction of an acidic α-proton to form an enolate, followed by intramolecular nucleophilic substitution to generate a cyclopropanone intermediate. This intermediate is then attacked by the base (e.g., hydroxide), leading to the cleavage of the three-membered ring and subsequent formation of the carboxylate.

However, the applicability of the classical Favorskii rearrangement to 2,6-Dibromo-2,6-dimethylcyclohexanone is severely limited. The primary prerequisite for the standard mechanism is the presence of at least one α-hydrogen atom that can be deprotonated by a base to form the requisite enolate. wikipedia.org In the case of this compound, both α-carbons (C2 and C6) are quaternary, each bearing a bromine and a methyl group, and therefore lack any α-hydrogens.

This structural feature prevents the formation of an enolate intermediate, thereby inhibiting the classical cyclopropanone pathway. While stereospecific Favorskii rearrangements have been documented for other diastereomeric α,α′-dibromo-ketones, these substrates typically possess the necessary α-protons for the reaction to proceed.

In substrates lacking α-hydrogens, an alternative pathway known as the quasi-Favorskii rearrangement can sometimes occur. This mechanism involves the nucleophilic attack of the base on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a rearrangement where a carbon migrates with concomitant displacement of a halide ion. For this compound, this pathway would still be sterically hindered and electronically complex. Often, under basic conditions, such α,α'-dihalo ketones that cannot form enolates may undergo other reactions, such as substitution or elimination if possible, or fail to react under typical Favorskii conditions.

Reactions of the Carbonyl Moiety

The carbonyl group of this compound remains a key site of reactivity, primarily for nucleophilic addition reactions. The outcomes of these reactions, particularly reduction, are heavily influenced by the steric environment created by the adjacent methyl and bromine substituents.

Reduction Reactions and Stereochemical Outcomes

The reduction of the carbonyl group in this compound to a secondary alcohol can theoretically yield two diastereomeric products, corresponding to the hydride nucleophile attacking from either the axial or equatorial face of the cyclohexanone ring. The facial selectivity of this addition is dictated by a combination of steric and electronic factors.

For substituted cyclohexanones, the stereochemical outcome of hydride reductions is often rationalized by considering the steric hindrance posed by adjacent substituents. Small nucleophiles, like those from sodium borohydride (B1222165), tend to favor axial attack, approaching from the less hindered equatorial direction to yield an equatorial alcohol. Conversely, bulkier nucleophiles preferentially attack from the equatorial face, leading to an axial alcohol. In the case of this compound, the two bulky bromine atoms and two methyl groups at the C2 and C6 positions create significant steric congestion, which is expected to strongly influence the trajectory of the incoming nucleophile.

While specific diastereoselective reduction studies on this compound are not widely documented, extensive research on related cis- and trans-2,6-disubstituted cyclohexanones provides valuable insight. Computational and experimental studies on molecules like cis-2,6-disubstituted piperidones (nitrogen analogues of cyclohexanones) show that steric hindrance from the 2,6-substituents can destabilize the transition state for axial attack, leading to a preference for equatorial attack and the formation of the axial alcohol. acs.org The large size of the bromine atoms in this compound would be expected to create a strong bias for the formation of one diastereomer over the other.

The table below illustrates typical diastereoselectivity in the reduction of a related substituted cyclohexanone, demonstrating the influence of the reducing agent's steric bulk.

| Substrate | Reducing Agent | Diastereomeric Ratio (Axial-OH : Equatorial-OH) |

| cis-2,6-Dimethylcyclohexanone | LiAlH₄ (small) | Varies with solvent, often low selectivity |

| cis-2,6-Dimethylcyclohexanone | L-Selectride® (bulky) | Predominantly axial-OH |

| 4-tert-Butylcyclohexanone | NaBH₄ | ~15 : 85 |

| 4-tert-Butylcyclohexanone | L-Selectride® | >99 : <1 |

This table presents representative data for analogous compounds to illustrate principles of stereoselective reduction.

The choice of solvent can significantly modulate the stereoselectivity of ketone reductions. rsc.org Solvents can influence the aggregation state of the hydride reagent, its effective steric bulk, and the stability of the transition states leading to the different product diastereomers. For instance, decreasing solvent polarity has been shown in some systems to enhance diastereoselectivity. semanticscholar.org The interaction between the solvent and the substrate or the reducing agent can alter the energy barrier for axial versus equatorial attack, thereby changing the product ratio. While specific data for this compound is unavailable, it is a general principle that a systematic investigation of different solvents would be crucial for optimizing the selective formation of a desired alcohol diastereomer.

Condensation and Derivatization Reactions

The carbonyl group can also serve as an electrophilic site for condensation reactions, allowing for the formation of new carbon-carbon bonds and further molecular diversification.

In the context of Aldol-type reactions, this compound has a clearly defined role. Due to the absence of α-hydrogens, it cannot be deprotonated to form a nucleophilic enolate. wikipedia.org Therefore, it can only function as an electrophile, reacting with an enolate generated from a different aldehyde or ketone (a crossed Aldol reaction). wikipedia.orgmasterorganicchemistry.com

The reaction between an enolate and this compound would proceed via nucleophilic attack on the carbonyl carbon. This addition would result in a β-hydroxy α,α'-dibromo ketone intermediate. A notable feature of reactions involving α-halo ketones is the potential for subsequent intramolecular reactions. wikipedia.orgnih.gov If the reaction is performed under basic conditions, the newly formed alkoxide in the intermediate could potentially displace one of the adjacent bromide ions in an intramolecular SN2 reaction, leading to the formation of a highly substituted epoxide. masterorganicchemistry.com This pathway provides a route to complex, functionalized oxiranes from a dihalo ketone precursor.

Formation of Oximes and Imines

The carbonyl group of this compound serves as an electrophilic site for nucleophilic addition reactions with nitrogen-based nucleophiles, leading to the formation of imine and oxime derivatives. These reactions are fundamental in organic chemistry for the synthesis of nitrogen-containing heterocyclic compounds.

The reaction with a primary amine (R-NH₂) under acidic catalysis results in the formation of an imine (a Schiff base). The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule yields the corresponding imine.

Similarly, reaction with hydroxylamine (NH₂OH) produces an oxime . The mechanism is analogous to imine formation, involving the formation of a carbinolamine-like intermediate which then dehydrates to form the C=N bond of the oxime. The presence of the two bulky bromine atoms at the α-positions can sterically hinder the approach of the nucleophile, potentially requiring more forcing reaction conditions compared to unhalogenated cyclohexanones.

| Reactant | Product Type | General Mechanism |

| Primary Amine (R-NH₂) | Imine | Nucleophilic addition followed by dehydration |

| Hydroxylamine (NH₂OH) | Oxime | Nucleophilic addition followed by dehydration |

Organometallic and Radical Transformations

The carbon-bromine bonds in this compound are key sites for organometallic and radical reactions. These transformations allow for the formation of new carbon-carbon bonds and other functional groups at the formerly brominated positions.

Cross-Coupling Reactions at Brominated Centers

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. For this compound, these reactions would target the tertiary C-Br bonds. However, the steric hindrance and the adjacent carbonyl group present significant challenges. Key examples of such reactions include the Suzuki, Stille, and Negishi couplings.

The general catalytic cycle for these reactions involves three main steps:

Oxidative Addition : The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-bromine bond. This is often the rate-limiting step and can be difficult at sterically congested tertiary centers.

Transmetalation : An organometallic reagent (e.g., organoboron, organotin, or organozinc) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, reforming the C-C bond and regenerating the Pd(0) catalyst.

Suzuki-Miyaura Coupling : This reaction utilizes an organoboron reagent (like a boronic acid) in the presence of a base. acs.orgwikipedia.orgorganic-chemistry.orgnih.gov The base activates the organoboron compound, facilitating transmetalation. organic-chemistry.org While highly versatile, its application to tertiary alkyl halides like the substrate is challenging and often requires specialized ligands to promote the difficult oxidative addition and prevent side reactions.

Stille Reaction : The Stille coupling employs an organotin reagent (organostannane). wikipedia.org A key advantage is the tolerance of organostannanes to a wide variety of functional groups. organic-chemistry.org However, the toxicity of tin compounds is a significant drawback. For a substrate like this compound, coupling with secondary or tertiary α-bromo carbonyl compounds often requires bulky phosphine ligands to achieve success. acs.orgacs.org

Negishi Coupling : This reaction uses an organozinc reagent, which is generally more reactive than its boron or tin counterparts. rsc.orgorganic-chemistry.org This heightened reactivity can be advantageous for coupling with sterically hindered halides. chem-station.com Nickel catalysts are often effective for coupling unactivated tertiary halides. organic-chemistry.orgacs.org

| Coupling Reaction | Organometallic Reagent | Key Features | Catalyst System (Typical) |

| Suzuki-Miyaura | R-B(OH)₂ | Requires base; low toxicity of boron reagents. acs.orgorganic-chemistry.org | Pd(0) complex, Base (e.g., K₂CO₃, Cs₂CO₃) |

| Stille | R-Sn(Alkyl)₃ | Tolerant to many functional groups; toxic tin reagents. organic-chemistry.org | Pd(0) complex (e.g., Pd(PPh₃)₄) |

| Negishi | R-ZnX | High reactivity; moisture sensitive reagents. rsc.orgchem-station.com | Pd(0) or Ni(0) complex |

Bromine Radical Initiated Processes

The C-Br bonds in this compound can undergo homolytic cleavage to generate carbon-centered radicals. This process is typically initiated by heat or ultraviolet (UV) light. ucalgary.ca The presence of the carbonyl group can stabilize the adjacent radical.

The initiation step involves the breaking of the C-Br bond to form a tertiary α-keto radical and a bromine radical: Initiation : R-Br + hν → R• + Br•

Once formed, the carbon radical can participate in several processes:

Hydrogen Abstraction : The radical can abstract a hydrogen atom from a solvent or another molecule, leading to a de-halogenated product.

Intermolecular Addition : The radical can add to an external alkene or alkyne, forming a new C-C bond and another radical, which propagates a chain reaction.

Intramolecular Cyclization : If an unsaturated moiety is present elsewhere in the molecule or a tethered group, the radical can undergo cyclization, a key step in the synthesis of complex cyclic systems. organic-chemistry.orgacs.org

Photochemical bromination of ketones using reagents like N-bromosuccinimide (NBS) is known to proceed through a radical pathway, highlighting the feasibility of generating radicals at the α-position of ketones. researchgate.netsemanticscholar.org For this compound, selective initiation at one of the C-Br bonds could open pathways to further functionalization via radical intermediates.

| Process | Description | Initiator |

| Homolytic Cleavage | Breaking of the C-Br bond to form a carbon radical and a bromine radical. | UV light, Heat, Radical Initiator (e.g., AIBN) |

| Radical Addition | The formed carbon radical adds to a π-system (alkene/alkyne). | Radical Intermediate |

| Radical Cyclization | The carbon radical attacks an internal π-system to form a ring. | Radical Intermediate |

Ring Expansion and Skeletal Rearrangements

While the outline refers to ring expansion, the most characteristic skeletal rearrangement for α-halo ketones like this compound is the Favorskii rearrangement , which typically results in ring contraction. wikipedia.orgadichemistry.compurechemistry.org This reaction occurs in the presence of a base, such as a hydroxide or alkoxide. nrochemistry.com

The mechanism for a cyclic α-halo ketone proceeds as follows:

Enolate Formation : The base abstracts an acidic α'-proton (a proton on the carbon on the other side of the carbonyl from the halogen). In this compound, there are no α'-protons. In such cases, a "quasi-Favorskii" or "pseudo-Favorskii" rearrangement can occur. nrochemistry.com

Alternative Mechanism (Quasi-Favorskii) : For ketones lacking α'-hydrogens, the base (e.g., hydroxide) attacks the carbonyl carbon directly to form a tetrahedral intermediate.

Rearrangement and Halide Expulsion : This intermediate then collapses. A neighboring carbon migrates, and the bromide ion is expelled in a concerted step. This leads to the formation of a contracted ring.

Product Formation : The resulting product is a carboxylic acid (if hydroxide is used) or an ester (if an alkoxide is used) derivative of a cyclopentane (B165970) ring. adichemistry.com

Given the structure of this compound, treatment with a base like sodium hydroxide would be expected to yield a 2,2-dimethylcyclopentanecarboxylic acid derivative, following the loss of both bromine atoms (the second likely via elimination or substitution after the initial rearrangement). The stereospecificity of Favorskii rearrangements has also been studied, indicating that the geometry of the starting material can influence the stereochemistry of the product. rsc.orgrsc.org

| Rearrangement | Reactant | Conditions | Product | Key Intermediate |

| Favorskii Rearrangement | α-Halo Ketone | Base (e.g., NaOH, NaOR) | Carboxylic Acid or Ester | Cyclopropanone (for enolizable ketones) or direct rearrangement |

Spectroscopic Characterization and Structural Elucidation of 2,6 Dibromo 2,6 Dimethylcyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining the detailed structure of an organic molecule in solution. For 2,6-Dibromo-2,6-dimethylcyclohexanone, which contains stereocenters at the C2 and C6 positions, NMR is crucial for distinguishing between possible diastereomers (cis and trans) and understanding their conformational preferences.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The presence of two chiral centers at C2 and C6, each bearing a bromine atom and a methyl group, results in the possibility of cis and trans diastereomers. These diastereomers are expected to exhibit distinct ¹H NMR spectra.

Table 1: Hypothetical ¹H NMR Data for Diastereomers of this compound

| Assignment | Expected Chemical Shift (δ, ppm) - cis isomer | Expected Chemical Shift (δ, ppm) - trans isomer | Multiplicity |

|---|---|---|---|

| -CH₂- (C3, C5) | 2.0 - 2.8 | 2.0 - 2.9 | Multiplet |

| -CH₂- (C4) | 1.8 - 2.2 | 1.8 - 2.3 | Multiplet |

| -CH₃ (C2, C6) | ~1.9 | ~1.9, ~2.0 | Singlet(s) |

Note: These are estimated values based on general principles. Actual experimental values may vary.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. For this compound, a total of 8 carbon signals would be expected if the molecule is asymmetric. However, symmetry in the cis isomer would reduce the number of unique signals.

The carbonyl carbon (C1) is expected to have a characteristic chemical shift in the range of 190-210 ppm. The carbons bonded to bromine (C2 and C6) would be significantly deshielded, appearing further downfield than typical quaternary carbons. The methyl carbons and the methylene (B1212753) carbons of the ring would appear in the upfield region of the spectrum.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1) | 190 - 210 |

| C-Br (C2, C6) | 60 - 75 |

| -CH₂- (C4) | 30 - 45 |

| -CH₂- (C3, C5) | 20 - 35 |

| -CH₃ (C2, C6) | 20 - 30 |

Note: These are estimated values. The presence of diastereomers would result in separate sets of peaks.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and determining the molecule's stereochemistry.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the ¹H-¹H coupling network. Cross-peaks would appear between protons on adjacent carbons, confirming the connectivity of the C3-C4-C5 methylene chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign which protons are attached to which carbons in the methylene groups (C3, C4, C5).

NOE (Nuclear Overhauser Effect): NOE experiments detect protons that are close in space, providing critical information about the molecule's 3D structure and conformation. For instance, in a chair conformation, NOE signals between a methyl group's protons and an axial proton on an adjacent carbon could help establish the relative configuration (cis or trans) at the C2 and C6 centers.

Cyclohexane (B81311) rings are known to undergo conformational changes, primarily the "chair flip." Dynamic NMR (DNMR) studies, which involve recording spectra at different temperatures, can provide insight into the energetics of this process. For this compound, DNMR could be used to study the equilibrium between different chair conformations. At low temperatures, the chair flip process would be slow on the NMR timescale, and signals for axial and equatorial protons might be resolved individually. As the temperature increases, these signals would broaden and coalesce, allowing for the calculation of the energy barrier to ring inversion.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₈H₁₂Br₂O), the most distinctive feature in its mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion (M) would appear as a characteristic cluster of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1.

Electron ionization (EI) would likely cause the molecule to fragment. Common fragmentation pathways for α-haloketones include the loss of a bromine atom (Br•) or a hydrogen bromide (HBr) molecule. Another typical fragmentation for cyclohexanones is the alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent substituted carbon.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Ion/Fragment | Key Features |

|---|---|---|

| 282/284/286 | [C₈H₁₂Br₂O]⁺ (Molecular Ion) | 1:2:1 isotopic pattern confirming two Br atoms |

| 203/205 | [M - Br]⁺ | 1:1 isotopic pattern confirming one Br atom |

| 202 | [M - HBr]⁺ | Loss of hydrogen bromide |

| 147/149 | [C₈H₁₂BrO - CH₃]⁺ (from [M-Br]⁺) | Loss of a methyl group after initial Br loss |

| 123 | [M - 2Br - H]⁺ | Loss of both bromine atoms |

Note: m/z values are based on the ⁷⁹Br and ⁸¹Br isotopes. The listed fragments are hypothetical and represent plausible fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The most prominent and diagnostic absorption band in the IR spectrum of this compound would be the strong carbonyl (C=O) stretch. For a six-membered ring ketone, this peak typically appears around 1715 cm⁻¹. The presence of electronegative bromine atoms on the α-carbons can shift this frequency to a higher wavenumber (typically by +15 to +25 cm⁻¹) due to an inductive effect. Therefore, a C=O stretch in the range of 1730-1740 cm⁻¹ would be expected. Other characteristic absorptions would include C-H stretching vibrations from the methyl and methylene groups just below 3000 cm⁻¹.

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³ hybridized) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (Ketone) | 1730 - 1740 | Strong, Sharp |

| C-H Bend (Methylene/Methyl) | 1350 - 1470 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones. For organic molecules, the most significant transitions involve σ, π, and non-bonding (n) electrons.

In the case of this compound, the key structural feature influencing its UV-Vis spectrum is the carbonyl group (C=O). Saturated ketones typically exhibit a weak absorption band in the near-ultraviolet region, which corresponds to the promotion of a non-bonding electron from a lone pair on the oxygen atom to an antibonding π* orbital of the carbonyl group. This is known as an n → π* transition. masterorganicchemistry.com These transitions are characteristically weak, with molar absorptivity (ε) values generally below 100 L·mol⁻¹·cm⁻¹. For a simple saturated ketone like acetone (B3395972) in hexane, this absorption maximum (λmax) appears around 279 nm.

The presence of bromine atoms at the α-positions to the carbonyl group significantly influences the position of this absorption band. Halogen substituents on a chromophore can cause a shift in the absorption maximum to longer wavelengths (a bathochromic or "red" shift). This effect is attributed to the electronic influence of the halogen on the energy levels of the molecular orbitals involved in the transition.

The electronic transitions observed in organic compounds can be categorized based on the orbitals involved, such as σ → σ, n → σ, π → π, and n → π. wikipedia.org For this compound, the pertinent transition observable by standard UV-Vis spectrophotometers (typically ranging from 220–700 nm) is the n → π* transition of the carbonyl chromophore. libretexts.org The more energetic σ → σ* transitions occur at much shorter wavelengths, typically below 200 nm, which is outside the standard analytical range. msu.edu

The expected UV-Vis spectral data, based on the principles of electronic spectroscopy for α-haloketones, are summarized in the table below.

| Compound | Chromophore | Expected Transition | Anticipated λmax (nm) | Anticipated Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| This compound | Saturated Ketone (C=O) with α-Bromo substituents | n → π* | ~290 - 320 | < 150 |

Note: The values presented are estimations based on the known effects of α-halogen substitution on the n → π transition of saturated ketones and are not derived from direct experimental measurement of this compound.*

Detailed research focused specifically on the photophysical properties of this compound would be required to determine the precise λmax and molar absorptivity for its electronic transitions.

Theoretical and Computational Studies on 2,6 Dibromo 2,6 Dimethylcyclohexanone

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties of molecules like 2,6-Dibromo-2,6-dimethylcyclohexanone. rsdjournal.orgrsc.org These methods allow for the detailed examination of molecular geometries, electronic structures, and conformational energies.

Prediction of Molecular Geometries and Electronic Structures

DFT calculations can predict the most stable three-dimensional arrangement of atoms in this compound. The cyclohexanone (B45756) ring is expected to adopt a chair conformation to minimize steric and torsional strain. The substituents—two bromine atoms and two methyl groups at the C2 and C6 positions—can be arranged in either axial or equatorial positions.

The preferred geometry will be the one that minimizes steric hindrance. Generally, bulkier substituents favor the equatorial position to avoid 1,3-diaxial interactions, which are significant sources of steric strain. libretexts.org For this compound, this would involve a chair conformation where the larger bromine atoms and methyl groups occupy equatorial positions to the greatest extent possible.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can also be determined. The presence of electronegative bromine atoms and the carbonyl group will significantly influence the molecule's polarity and reactivity. DFT studies on similar halogenated cyclohexanones have shown that halogen substitution induces notable changes in the geometrical parameters of the cyclohexane (B81311) ring. researchgate.net

Computational Analysis of Conformational Energies

The relative energies of different conformers of this compound can be calculated to determine their stability. For disubstituted cyclohexanes, the diequatorial conformer is generally more stable than the diaxial one due to the avoidance of 1,3-diaxial interactions. fiveable.me In the case of this compound, several cis and trans isomers are possible, each with different conformational preferences.

Computational analysis of various dimethylcyclohexanes and dichlorocyclohexanes has provided quantitative measures of the energy differences between axial and equatorial conformations. youtube.com These studies consistently show that the equatorial arrangement of substituents is energetically favored. libretexts.orgyoutube.com By analogy, it can be inferred that the most stable conformer of this compound will have its bulky substituents in equatorial positions.

Table 1: Estimated Relative Conformational Energies of Disubstituted Cyclohexanes (Illustrative)

| Substituent | Position | Relative Energy (kcal/mol) |

| Methyl | Equatorial | 0 |

| Methyl | Axial | 1.7 |

| Bromo | Equatorial | 0 |

| Bromo | Axial | 0.4-0.6 |

Note: This table provides illustrative energy values based on general principles for monosubstituted cyclohexanes to demonstrate the energetic preference for equatorial positions. The actual values for this compound would require specific calculations considering the interactions between all four substituents.

Transition State Modeling for Reaction Pathways

Quantum chemical calculations are instrumental in modeling the transition states of reactions involving this compound. rsc.orgmit.edu For instance, in nucleophilic addition to the carbonyl group, the trajectory of the nucleophile's approach and the geometry of the transition state can be determined. These models help in understanding the stereoselectivity of such reactions. youtube.com

The energy barrier for a reaction, which is the energy difference between the reactants and the transition state, can be calculated. This information is crucial for predicting reaction rates and understanding reaction mechanisms. For example, modeling the reduction of the ketone would reveal whether the hydride attacks from the axial or equatorial face, and which pathway has a lower activation energy. researchgate.net

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations offer a complementary approach to quantum chemical calculations, allowing for the study of larger systems and longer timescales. mdpi.com

Exploration of Conformational Landscapes

Molecular dynamics (MD) simulations can explore the conformational landscape of this compound by simulating the motion of its atoms over time. johannesfeist.eu This allows for the identification of all stable and metastable conformers and the pathways for interconversion between them, such as ring flips.

For a molecule with multiple bulky substituents like this compound, the energy landscape can be complex. MD simulations can help visualize the dynamic equilibrium between different chair and boat conformations and determine their relative populations at a given temperature.

Computational Investigation of Solvent Effects on Reactivity

The reactivity of this compound can be significantly influenced by the solvent. rsc.org Computational methods can investigate these solvent effects by modeling the solute-solvent interactions. Implicit solvent models treat the solvent as a continuous dielectric medium, while explicit solvent models include individual solvent molecules in the simulation. researchgate.net

These simulations can reveal how the solvent stabilizes or destabilizes the reactants, products, and transition states of a reaction. researchgate.net For example, a polar solvent might stabilize a polar transition state, thereby increasing the reaction rate. For reactions involving this compound, computational studies can help in selecting the optimal solvent to achieve a desired outcome.

Advanced Applications and Derivatization of 2,6 Dibromo 2,6 Dimethylcyclohexanone

Role as Synthetic Intermediates in Organic Synthesis

As a derivative of 2,6-dimethylcyclohexanone (B152311), a readily available starting material, the dibrominated compound offers enhanced reactivity for creating intricate cyclic structures. The two bromine atoms act as leaving groups and activate the adjacent carbon atoms, facilitating reactions such as eliminations and rearrangements that are central to synthetic strategies.

The primary utility of 2,6-Dibromo-2,6-dimethylcyclohexanone lies in its capacity to undergo transformations that either alter the ring size or introduce functionalities suitable for further cyclizations. Two key reaction pathways are the Favorskii rearrangement and dehydrobromination.

The Favorskii rearrangement is a characteristic reaction of α-haloketones in the presence of a base. For an α,α'-dibromoketone like this compound, this reaction results in a ring contraction, yielding a highly substituted cyclopentanecarboxylic acid derivative. This transformation is a powerful method for converting six-membered rings into five-membered rings, which are core structures in numerous complex molecules. rsc.orgharvard.edu The resulting functionalized cyclopentanes are valuable building blocks for subsequent synthetic steps.

| Starting Material | Reaction | Key Intermediate | Product Type |

| This compound | Favorskii Rearrangement (with base, e.g., NaOH) | Bicyclic cyclopropanone (B1606653) | Bromo-dimethylcyclopentanecarboxylic acid |

Dehydrobromination , the elimination of hydrogen bromide, is another significant pathway. Treatment of this compound with a non-nucleophilic base can lead to the formation of conjugated systems, such as α,β-unsaturated ketones or dienones. These products are classic substrates in cycloaddition reactions (e.g., Diels-Alder), providing a route to construct new polycyclic frameworks. Research on the analogous compound, cis-2,6-Dibromo-4,4-dimethylcyclohexanone, demonstrates its dehydrobromination to yield 2-Bromo-4,4-dimethylcyclohex-2-enone, highlighting the utility of this reaction class for generating reactive intermediates. acs.orgacs.org

Tropone (B1200060), a non-benzenoid aromatic seven-membered ring, and its derivatives are important synthetic targets. wikipedia.org While this compound is a functionalized cyclohexanone (B45756), scientific literature indicates that the synthesis of 2,6-dimethyltropone is achieved not from the dibromo-derivative but through a ring-expansion strategy starting from the parent compound, 2,6-dimethylcyclohexanone . researchgate.netresearchgate.net A well-established method involves the addition of dichlorocarbene (B158193) to the corresponding silyl (B83357) enol ether of 2,6-dimethylcyclohexanone, which triggers a ring expansion to a seven-membered ring, followed by elimination steps to furnish the final tropone structure. researchgate.netnih.gov

| Precursor | Key Reagents | Reaction Type | Product |

| 2,6-Dimethylcyclohexanone | 1. TMSCl, Et3N2. CHCl3, KOtBu | Silyl enol ether formation, Dichlorocarbene addition, Ring expansion | 2,6-Dimethyltropone |

While direct applications of this compound in completed total syntheses of natural products are not widely documented, its role as a precursor to valuable structural motifs is significant. The functionalized cyclopentane (B165970) rings produced via the Favorskii rearrangement are common substructures in a vast array of natural products, including terpenes and steroids. By providing access to these five-membered ring systems with defined substitution patterns, the compound serves as a potential early-stage building block.

Furthermore, the parent 2,6-dimethylcyclohexanone scaffold is a known starting material for the synthesis of naturally occurring compounds. For instance, an efficient synthesis of β-damascone, a key fragrance component of roses, has been developed starting from 2,6-dimethylcyclohexanone. arkat-usa.org This establishes the value of the carbon framework, suggesting that the dibromo-derivative is a synthetically useful, activated version for constructing complex natural products.

Precursors for Complex Polycyclic and Heterocyclic Ring Systems

Contribution to Stereoselective Synthesis Methodologies

The stereochemical features of this compound make it a notable substrate for stereocontrolled reactions. The compound can exist as diastereomers (cis and trans), and the spatial arrangement of the two bromine atoms can profoundly influence the stereochemical outcome of its reactions.

A primary contribution is seen in the stereospecificity of the Favorskii rearrangement . It has been established that the rearrangement of diastereomeric α,α′-dibromo-ketones proceeds in a stereospecific manner. rsc.org This means that the stereochemistry of the starting material directly dictates the stereochemistry of the product. For example, the rearrangement of a cis-2,6-dibromo-cyclohexanone derivative would yield a cyclopentane product with a specific relative stereochemistry, while the trans-diastereomer would yield a different stereoisomeric product. This control over stereochemistry is crucial in modern organic synthesis, where the precise three-dimensional arrangement of atoms is critical for the function of the target molecule.

| Starting Diastereomer | Reaction | Product Stereochemistry |

| cis-2,6-Dibromo-2,6-dimethylcyclohexanone | Stereospecific Favorskii Rearrangement | cis-disubstituted cyclopentane derivative |

| trans-2,6-Dibromo-2,6-dimethylcyclohexanone | Stereospecific Favorskii Rearrangement | trans-disubstituted cyclopentane derivative |

The importance of stereocontrol in this family of compounds is further underscored by studies on the reduction of the parent ketone, 2,6-dimethylcyclohexanone. The stereoselective reduction of its cis and trans isomers yields different ratios of axial and equatorial alcohols, demonstrating that the conformation and stereochemistry of the six-membered ring are key factors in directing incoming reagents. researchgate.net This inherent stereochemical richness provides a foundation for the use of its derivatives, like this compound, in advanced, stereoselective synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dibromo-2,6-dimethylcyclohexanone, and what key intermediates are involved?

- Methodological Answer : The compound can be synthesized via bromination of 2,6-dimethylcyclohexanone using brominating agents like N-bromosuccinimide (NBS) under radical initiation (AIBN) . Electrochemical reduction under acetic acid/sodium acetate buffer with a mercury cathode at controlled potential is another route, yielding ~72% product with diastereomeric mixtures (cis/trans isomers) . Key intermediates include dichlorocarbene adducts and bicyclic ketones formed during ring-opening reactions .

Q. How is NMR spectroscopy employed to characterize structural and stereochemical features of this compound?

- Methodological Answer : NMR analysis reveals diastereotopic methyl groups and isomer ratios. For example:

- Chemical shifts : Methyl singlets at δ 7.94–8.12 (gem-dimethyl adjacent to carbonyl) and doublets (J = 6.5 Hz) at δ 8.80–8.96 (terminal isopropyl groups) .

- Diastereomer identification : Peaks at δ 7.85 and 7.93 with 60:40 ratios in dibromide derivatives indicate erythro/threo isomerism .

- AB patterns : Methylene protons in derivatives show AB coupling (J = 13.0 Hz), confirming diastereotopicity .

Q. What are the photochemical reactivity trends observed in structurally related cyclohexanone derivatives?

- Methodological Answer : Trans-2,6-dimethylcyclohexanone undergoes photochemical irradiation to form products via Norrish-type I/II pathways (e.g., cleavage or cyclization). While direct data on the dibromo derivative is limited, analogous brominated ketones may exhibit enhanced radical stability, favoring α-cleavage or hydrogen abstraction .

Advanced Research Questions

Q. How can electrolysis conditions be optimized to minimize side products during the synthesis of this compound?

- Methodological Answer :

- Challenge : Side products (e.g., acetoxy ketones, uncharacterized by-products) constitute ~40% yield in some electrolyses. Gradient elution HPLC or GC-MS is recommended for isolation and identification .

Q. What strategies resolve diastereomeric mixtures formed during bromination or electrolysis?

- Methodological Answer :

- Chromatographic separation : Use silica gel chromatography with hexane/ethyl acetate gradients to separate cis/trans isomers .

- Stereochemical analysis : Employ NOE (Nuclear Overhauser Effect) NMR experiments to assign configurations. For example, irradiation of specific methyl groups in HMQC or COSY spectra can distinguish erythro vs. threo isomers .

- Crystallography : Single-crystal X-ray diffraction of derivatives (e.g., acetoxy ketones) provides definitive stereochemical assignments .

Q. How does acid lability impact the stability of this compound during synthesis?

- Methodological Answer : The compound is labile under acidic conditions, undergoing decomposition via retro-aldol or elimination pathways. Mitigation strategies include:

- Buffered systems : Use sodium acetate or carbonate to maintain neutral pH during reactions .

- Low-temperature workup : Quench reactions at 0–5°C to slow acid-catalyzed degradation .

- In situ derivatization : Convert the ketone to stable enol ethers or silyl-protected intermediates for subsequent transformations .

Data Contradictions and Resolution

Q. How do conflicting reports on isomer ratios in NMR spectra inform synthetic protocol refinement?

- Analysis : reports a 1:1 diastereomer ratio for some ketones, while notes 85:15 cis/trans ratios for this compound. These discrepancies suggest solvent polarity and temperature critically influence bromination stereoselectivity.

- Resolution : Systematic screening of bromination agents (e.g., NBS vs. Br₂) and radical initiators (e.g., AIBN vs. light) can optimize isomer ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.